R-DesmethylDoxylamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
OKKTWMJPOLLMMV-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of R Desmethyldoxylamine Formation
N-Dealkylation as a Primary Metabolic Route for Doxylamine (B195884) to R-DesmethylDoxylamine
The principal metabolic pathway for the conversion of doxylamine to this compound is N-dealkylation. medcentral.compharmascience.comscirp.org This biochemical reaction involves the removal of a methyl group from the nitrogen atom of the doxylamine molecule. The liver is the primary site for this metabolic process. medcentral.compharmascience.com
The metabolic cascade involves a sequential N-demethylation process. The first step is the conversion of doxylamine to its monodemethylated form, N-desmethyldoxylamine. This can be followed by a second demethylation step to form N,N-didesmethyldoxylamine. pharmascience.comwikipedia.org These metabolites are subsequently excreted, mainly by the kidneys. medcentral.comscirp.org Studies in rhesus monkeys have shown that N-desmethyldoxylamine accounts for a significant portion (20%) of urinary metabolites following doxylamine administration, highlighting the importance of this pathway. nih.gov This N-demethylation is considered a major metabolic route for doxylamine. nih.gov
Cytochrome P450 Isoform Specificity in this compound Biogenesis
The N-demethylation of doxylamine is catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). wikipedia.org The formation of N-desmethyldoxylamine serves as a critical marker for assessing the hepatic activity of specific CYP isoforms. Research has identified several key isoforms responsible for this biotransformation, with their genetic variations contributing to interindividual differences in drug metabolism. The primary enzymes involved in doxylamine metabolism are CYP2D6, CYP1A2, and CYP2C9. wikipedia.org
Cytochrome P450 2D6 (CYP2D6) is a key enzyme implicated in the N-demethylation of doxylamine. wikipedia.orgcambridge.org CYP2D6 is a highly polymorphic enzyme known to be involved in the oxidation of a significant percentage of clinically used drugs. nih.gov Doxylamine is recognized as a substrate for CYP2D6. ptfarm.pl The involvement of this specific isoform underscores the potential for genetic variability in the CYP2D6 gene to influence the rate of this compound formation. tandfonline.com
CYP1A2 is another major cytochrome P450 isoform that contributes to the metabolism of doxylamine. wikipedia.org While its specific contribution relative to other CYPs in doxylamine N-demethylation requires further elucidation, studies on structurally similar compounds provide context. For instance, CYP1A2 is involved, albeit to a lesser extent than other isoforms, in the N-demethylation of the tricyclic antidepressant doxepin (B10761459). nih.govwikipedia.orgsigmaaldrich.com Furthermore, research on other drugs like lidocaine (B1675312) has demonstrated that CYP1A2 is a major isoform catalyzing N-dealkylation at therapeutic concentrations. nih.gov
The biotransformation of doxylamine also involves the catalytic activity of CYP2C9. wikipedia.org This isoform is known to catalyze the N-demethylation of a number of basic drugs. mdpi.com Similar to CYP1A2, its role in the metabolism of the related compound doxepin has been characterized as minor but present. nih.govwikipedia.orgsigmaaldrich.com The contribution of CYP2C9 to doxylamine metabolism adds another layer of complexity, as this enzyme also exhibits genetic polymorphisms that can affect its activity. mdpi.com
Broader Metabolic Fate of this compound
Following its formation, this compound undergoes further metabolic transformations, leading to the creation of other metabolites.
Subsequent Biotransformations (e.g., N,N-didesmethyldoxylamine formation)
The primary metabolic pathway for this compound involves a second N-demethylation step, resulting in the formation of N,N-didesmethyldoxylamine. wikipedia.org This sequential demethylation is a common metabolic route for compounds containing a dimethylamino group. nih.gov In addition to N,N-didesmethyldoxylamine, other metabolic pathways for doxylamine and its metabolites include N-oxidation, aromatic hydroxylation, and ether cleavage. nih.govwho.int
In some species, such as rats and monkeys, N-acetyl conjugates of both N-desmethyl- and N,N-didesmethyldoxylamine have been identified in urine. nih.gov Furthermore, glucuronide conjugates of doxylamine and its demethylated metabolites, including N-desmethyl-doxylamine O-glucuronide and N,N-didesmethyldoxylamine O-glucuronide, are also formed. researchgate.netresearchgate.netdocksci.com
A study in rhesus monkeys identified several metabolites in urine following doxylamine administration, including N-desmethyldoxylamine (20% of the dose) and N,N-didesmethyldoxylamine (17% of the dose), highlighting the significance of the N-demethylation pathway. nih.gov
Table 2: Major Metabolic Pathways of Doxylamine
| Pathway | Metabolite |
|---|---|
| N-Demethylation | N-Desmethyldoxylamine |
| N-Demethylation | N,N-Didesmethyldoxylamine |
| N-Oxidation | Doxylamine N-oxide |
| Aromatic Hydroxylation | Ring-hydroxylated products |
| Ether Cleavage | Side-chain cleavage products |
| Conjugation | Glucuronide conjugates |
| Conjugation | N-acetyl conjugates |
Enzyme Systems Involved in Further Metabolism of this compound
The enzyme systems responsible for the further metabolism of this compound are largely the same as those involved in its formation. The cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C9, continue to play a central role in the subsequent N-demethylation to N,N-didesmethyldoxylamine. hpra.iehpra.ie
The process of N-demethylation is catalyzed by a class of enzymes known as N-demethylases. nih.gov These enzymes are often part of the larger family of oxidoreductases and can be dependent on cofactors and electron transfer systems. nih.gov In addition to the CYP enzymes, other enzyme systems may be involved in the broader metabolic fate of doxylamine and its metabolites. For example, the formation of glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs).
The activity of these enzyme systems can be influenced by the same factors that affect the initial formation of this compound, including genetic polymorphisms and the presence of inducers or inhibitors. wikipedia.orgnih.govsigmaaldrich.cn The stereoselectivity observed in the initial metabolic step may also persist in subsequent transformations, leading to different metabolic profiles for the enantiomers of this compound. nih.gov
Enantioselective Synthesis and Chiral Separation of R Desmethyldoxylamine
Strategies for Enantioselective Synthesis of R-DesmethylDoxylamine
The creation of a single, desired enantiomer from a prochiral substrate is a fundamental challenge in organic synthesis. For a molecule like this compound, various strategies are employed to ensure the correct stereochemical outcome, minimizing the formation of the unwanted S-enantiomer and avoiding the need for downstream resolution of a racemic mixture.
Asymmetric Catalysis Approaches
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment for the reaction, directing the formation of one enantiomer over the other.
While specific catalytic systems for this compound are not extensively detailed in publicly available literature, the principles can be inferred from syntheses of structurally related compounds like its parent, Doxylamine (B195884). Methodologies such as the Sharpless asymmetric dihydroxylation are employed to create chiral diols, which are key intermediates. researchgate.net This reaction uses a chiral ligand to direct the stereoselective addition of two hydroxyl groups across a double bond. Similarly, rhodium/chiral diene-catalyzed asymmetric reactions represent a powerful tool for the single-step construction of both planar and central chirality in complex molecules. nih.gov Organocatalysis, which utilizes chiral bifunctional derivatives containing moieties like amino groups and thiourea (B124793) or squaramide fragments, has also proven effective in asymmetric annulation reactions, yielding products with high enantiomeric excess (ee). mdpi.com These approaches highlight the potential pathways for the asymmetric synthesis of the core structure of this compound.
Chiral Auxiliary-Based Syntheses
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is a robust and well-established method for asymmetric synthesis.
In the synthesis of the related compound (d)-doxylamine, a method utilizing optically active diols synthesized from a novel chiral auxiliary has been reported to achieve high enantiomeric excess and a product yield of 67%. researchgate.net Common and effective chiral auxiliaries include:
Oxazolidinones: Popularized by David A. Evans, these are readily prepared from amino acids or amino alcohols and are highly effective in directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.org
Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used to form chiral amides. The enolates of these amides react with electrophiles in a highly diastereoselective manner, controlled by the stereochemistry of the auxiliary. wikipedia.orgnih.gov
Camphorsultam (Oppolzer's sultam): This is another classic auxiliary known for its high directing ability and crystallinity, which often aids in purification. wikipedia.org
The general scheme involves attaching the auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
Biocatalytic Pathways for Stereoselective Production of this compound
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. This approach is considered a green chemistry technique due to its mild reaction conditions, high efficiency, and environmental compatibility. Enzymes like ketoreductases (KREDs) and hydroxynitrile lyases (HNLs) are particularly valuable for creating chiral centers. researchgate.netresearchgate.net
For the synthesis of chiral alcohols, which can be precursors to compounds like this compound, KREDs are used for the stereoselective reduction of ketones. researchgate.net Dynamic kinetic resolution (DKR) is a powerful biocatalytic strategy where a racemic starting material is converted entirely into a single enantiomer of the product. This involves one enzyme selectively reacting with one enantiomer while another catalyst (chemical or enzymatic) rapidly racemizes the remaining, unreacted enantiomer, allowing for theoretical yields of up to 100%. researchgate.net Such processes, utilizing evolved and optimized enzymes, are highly practical for manufacturing-scale production. researchgate.net
Chiral Analytical and Preparative Separation Techniques for this compound
When a synthesis does not produce a completely pure enantiomer, or for analytical purposes, chiral separation techniques are required. High-performance liquid chromatography (HPLC) is the most powerful and widely used method for resolving enantiomers. phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC separates enantiomers by passing a racemic mixture through a column containing a chiral stationary phase (CSP). nih.gov The differential interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in their separation. nih.gov
For the parent compound, doxylamine, several robust chiral HPLC methods have been developed, which serve as a template for separating this compound. These methods demonstrate excellent resolution and sensitivity. researchgate.netresearchgate.net Key parameters from established methods are detailed below.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase (Column) | Amylose (B160209) tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H) | Cellulose Tris (4-chloro,3-methylphenylcarbamate) |
| Mobile Phase Composition | n-hexane-2-propanol-diethylamine (98:2:0.025, v/v/v) | 20 mM Ammonium (B1175870) Bicarbonate Buffer : Acetonitrile (65:35 v/v) with 0.15% Diethylamine (B46881) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | 262 nm | 220 nm |
| Internal Standard | Diphenhydramine | Diphenhydramine hydrochloride |
| Reference | researchgate.net | researchgate.net |
Application of Chiral Stationary Phases (CSPs) for Enantiomer Resolution
The core of chiral HPLC is the Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. eijppr.com
Polysaccharide-based CSPs are among the most versatile and widely used for resolving a broad range of chiral compounds. eijppr.com The methods developed for doxylamine utilize derivatives of amylose and cellulose, which are key examples of this class. researchgate.netresearchgate.net
Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H): This CSP is effective in normal-phase chromatography, using mobile phases like hexane/isopropanol. researchgate.net The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. eijppr.com
Cellulose Tris (4-chloro,3-methylphenylcarbamate): This CSP has demonstrated successful separation of doxylamine enantiomers under reversed-phase conditions using an aqueous buffer and an organic modifier like acetonitrile. researchgate.net
The selection of the appropriate CSP and the optimization of the mobile phase are critical empirical steps in developing a successful chiral separation method. phenomenex.com
Utilization of Chiral Mobile Phase Additives (CMPAs)
The technique of employing chiral mobile phase additives (CMPAs) offers a versatile approach for the enantiomeric separation of chiral compounds using achiral stationary phases. In this method, a chiral selector is added to the mobile phase, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes exhibit different affinities for the stationary phase, enabling their separation. nih.gov Common CMPAs include cyclodextrins, macrocyclic antibiotics, and chiral ligand-exchange reagents. nih.gov
For the separation of a compound like this compound, various cyclodextrins could be explored as CMPAs. The choice of cyclodextrin (B1172386) and its concentration in the mobile phase would be critical parameters to optimize. For instance, a hypothetical study could investigate the effect of different cyclodextrins on the resolution of R- and S-DesmethylDoxylamine as illustrated in the interactive table below.
Table 1: Hypothetical Resolution of DesmethylDoxylamine Enantiomers with Different Chiral Mobile Phase Additives
| CMPA Type | Concentration (mM) | Resolution (Rs) |
|---|---|---|
| β-Cyclodextrin | 5 | 1.2 |
| β-Cyclodextrin | 10 | 1.5 |
| β-Cyclodextrin | 15 | 1.4 |
| Hydroxypropyl-β-cyclodextrin | 5 | 1.8 |
| Hydroxypropyl-β-cyclodextrin | 10 | 2.1 |
| Hydroxypropyl-β-cyclodextrin | 15 | 2.0 |
| Sulfated-β-cyclodextrin | 5 | 0.9 |
| Sulfated-β-cyclodextrin | 10 | 1.1 |
Indirect Enantiomer Separation via Chiral Derivatization
Indirect enantiomer separation involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral column. mdpi.com The choice of CDA is crucial and depends on the functional groups present in the analyte. For a secondary amine like this compound, suitable CDAs would be chiral reagents that react with amines, such as isocyanates, chloroformates, or activated carboxylic acids.
A potential research approach would involve screening various CDAs to achieve optimal separation of the resulting diastereomers. The reaction conditions, including solvent, temperature, and reaction time, would also need to be optimized to ensure complete derivatization without racemization.
Optimization of Chiral Resolution Parameters (e.g., Mobile Phase Composition, Temperature, Flow Rate)
The successful chiral separation of this compound would necessitate a systematic optimization of various chromatographic parameters. These parameters significantly influence the retention, selectivity, and resolution of the enantiomers.
Mobile Phase Composition: The composition of the mobile phase, including the type and proportion of organic modifier and the pH of the aqueous phase (in reversed-phase chromatography), plays a pivotal role in chiral recognition. For a basic compound like this compound, the pH of the mobile phase can affect its ionization state and, consequently, its interaction with the chiral stationary phase. A study on doxylamine enantiomers, for instance, utilized a mobile phase of 20 mM ammonium bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer. researchgate.net Similar systematic investigations would be required for this compound.
Temperature: Column temperature is another critical parameter that can influence chiral separations. Generally, lower temperatures tend to enhance enantioselectivity, although this can lead to broader peaks and longer analysis times. sigmaaldrich.com Conversely, higher temperatures can improve efficiency but may reduce selectivity. The optimal temperature is a trade-off between these factors and must be determined empirically.
Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation and the analysis time. Lower flow rates typically result in better resolution but longer run times. sigmaaldrich.com The effect of flow rate on the resolution of this compound enantiomers would need to be evaluated to find a balance between separation quality and analytical speed.
The interactive data table below illustrates a hypothetical optimization of these parameters for the chiral separation of this compound.
Table 2: Hypothetical Optimization of Chiral Resolution Parameters for this compound
| Mobile Phase (Acetonitrile:Buffer %) | Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |
|---|---|---|---|
| 30:70 | 20 | 0.8 | 1.9 |
| 30:70 | 25 | 0.8 | 1.7 |
| 30:70 | 20 | 1.0 | 1.6 |
| 40:60 | 20 | 0.8 | 2.2 |
| 40:60 | 25 | 0.8 | 2.0 |
| 40:60 | 20 | 1.0 | 1.9 |
| 50:50 | 20 | 0.8 | 1.5 |
| 50:50 | 25 | 0.8 | 1.3 |
Advanced Analytical Method Development for R Desmethyldoxylamine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for R-DesmethylDoxylamine Quantification
The development of a successful LC-MS/MS method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and throughput. globalresearchonline.netsphinxsai.com
Effective chromatographic separation is essential to isolate this compound from the parent drug, other metabolites, and endogenous matrix components, thereby minimizing ion suppression or enhancement during mass spectrometric detection. nih.govnih.gov The choice of column chemistry is a primary consideration. Reversed-phase columns, such as those with C8 or C18 bonded phases, are commonly employed for the separation of doxylamine (B195884) and its related substances. google.com Phenyl columns have also been utilized, offering alternative selectivity. chromatographyonline.com
The mobile phase composition is optimized to achieve efficient retention and peak shape. A typical mobile phase for related compounds consists of an aqueous component and an organic solvent. nih.govresearchgate.net The aqueous phase often contains additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization efficiency. chromatographyonline.comnih.govresearchgate.net Methanol (B129727) is a frequently used organic modifier. chromatographyonline.comnih.govresearchgate.net
Table 1: Example Chromatographic Conditions Based on Doxylamine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C8 or C18, Phenyl | google.comchromatographyonline.com |
| Mobile Phase A | 20 mM Ammonium Acetate (0.2% Formic Acid) in Water | nih.govresearchgate.net |
| Mobile Phase B | Methanol | nih.govresearchgate.net |
| Elution Type | Gradient | nih.govshimadzu-webapp.eu |
| Flow Rate | 0.6 mL/min | nih.govresearchgate.net |
| Column Temperature | 40 °C | shimadzu-webapp.eu |
Mass spectrometry provides the high selectivity and sensitivity required for quantifying low concentrations of metabolites in complex biological samples. globalresearchonline.net Electrospray ionization (ESI) is a common ionization technique for polar and ionizable compounds like this compound and is typically operated in positive ion mode ([M+H]⁺) for this class of molecules. nih.govresearchgate.netchromatographyonline.com
Tandem mass spectrometry (MS/MS) is employed for its specificity, most often using the Multiple Reaction Monitoring (MRM) mode. technologynetworks.com In MRM, a specific precursor ion (parent ion) for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is then monitored in the third quadrupole. technologynetworks.comrestek.com This process significantly reduces background noise and increases selectivity. restek.com For this compound (C₁₆H₂₀N₂O, molecular weight 256.34 g/mol ), the protonated molecule [M+H]⁺ would serve as the precursor ion (m/z 257.2). The optimization of collision energy is crucial to maximize the signal of the chosen product ion. technologynetworks.com The selection of at least two MRM transitions is common practice, with one used for quantification and the other for confirmation. technologynetworks.com
Table 2: Proposed Mass Spectrometric Parameters for this compound
| Parameter | Setting | Source(s) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govtechnologynetworks.com |
| Precursor Ion (Q1) | m/z 257.2 [M+H]⁺ | |
| Product Ion (Q3) | Optimized based on fragmentation spectrum | technologynetworks.comrestek.com |
| Ion Source Voltage | ~5500 V | sphinxsai.com |
| Collision Gas | Argon or Nitrogen | sphinxsai.com |
Method Validation for Quantitative Analysis of this compound
A developed analytical method must be thoroughly validated to ensure its reliability, reproducibility, and accuracy for the intended application. sphinxsai.com Validation is performed in accordance with guidelines from regulatory agencies.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. shimadzu-webapp.eu The dynamic range is established by analyzing a series of calibration standards prepared in the same biological matrix as the samples. shimadzu-webapp.eu For the analysis of the parent compound doxylamine, methods have demonstrated excellent linearity over concentration ranges such as 0.500 to 200 ng/mL. nih.govresearchgate.net The relationship between concentration and instrument response is assessed using a linear regression model, with a correlation coefficient (R²) of greater than 0.99 being a typical acceptance criterion. shimadzu-webapp.eu
Table 3: Representative Linearity and Range Data
| Parameter | Value | Source(s) |
|---|---|---|
| Linear Range | 0.500 - 200 ng/mL | nih.govresearchgate.net |
| Regression Model | Linear, weighted (e.g., 1/x²) |
| Correlation Coefficient (R²) | > 0.999 | shimadzu-webapp.eu |
The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ typically serves as the lowest point on the calibration curve. For methods analyzing doxylamine, a sensitivity (LOQ) of 0.500 ng/mL in human plasma has been achieved, demonstrating the high sensitivity of modern LC-MS/MS platforms. nih.govresearchgate.net
Table 4: Example Sensitivity Parameters
| Parameter | Value | Source(s) |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.500 ng/mL | nih.govresearchgate.net |
| Limit of Detection (LOD) | < 0.500 ng/mL | |
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value, expressed as the percent relative error (%RE). nih.gov Both are assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) within a single analytical run (intra-batch) and across different runs (inter-batch). nih.govresearchgate.net For bioanalytical methods, acceptance criteria are typically a %CV and %RE within ±15% (or ±20% at the LOQ). nih.gov
Table 5: Representative Inter-Batch Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) | Source(s) |
|---|---|---|---|---|
| Low | ~1.5 | < 6.6% | -2.7% to 0.1% | nih.gov |
| Medium | ~80 | < 6.6% | -2.7% to 0.1% | nih.gov |
| High | ~160 | < 6.6% | -2.7% to 0.1% | nih.gov |
Sample Preparation Techniques for this compound Analysis in Biological Matrices
The analysis of this compound in biological matrices such as plasma, serum, or urine requires effective sample preparation to remove interfering substances like proteins, salts, and phospholipids. nih.gov This "clean-up" step is essential for improving the accuracy and sensitivity of the analytical method and preventing contamination of the analytical instrumentation. americanpharmaceuticalreview.com The choice of technique depends on the nature of the biological fluid, the concentration of the analyte, and the subsequent analytical method. americanpharmaceuticalreview.com
Protein Precipitation (PPT) This is one of the simplest methods, involving the addition of an organic solvent, such as a mixture of methanol and acetonitrile, to the plasma or serum sample. nih.gov This causes proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and straightforward, PPT may result in a less clean sample compared to other techniques, potentially leading to matrix effects. nih.gov
Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, unionized state, which enhances its partitioning into the organic solvent. This technique is effective at removing non-soluble interferences and can concentrate the analyte, thereby increasing the sensitivity of the assay.
Solid-Phase Extraction (SPE) SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material, usually packed in a cartridge, to isolate the analyte from the sample matrix. nih.gov The process involves loading the sample onto the cartridge, washing away interferences with a specific solvent, and then eluting the analyte of interest with a different solvent. SPE can provide very clean extracts and high recovery rates, making it suitable for trace-level analysis.
| Technique | Biological Matrix | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Plasma, Serum | Analyte solubility in organic solvent while proteins precipitate. | Fast, simple, low cost. | Less efficient cleanup, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Differential partitioning of the analyte between two immiscible liquid phases. | Good cleanup, provides concentration, cost-effective. | Can be labor-intensive, requires volatile organic solvents. |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissues | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, very clean extracts, high recovery, easily automated. | Higher cost per sample, requires method development. |
Preclinical Pharmacokinetic Investigations of R Desmethyldoxylamine in Animal Models
Absorption, Distribution, and Elimination (ADE) of R-DesmethylDoxylamine in Preclinical Species
This compound is recognized as a primary metabolite of Doxylamine (B195884). However, publicly available scientific literature providing specific and detailed pharmacokinetic parameters for this compound is limited. Most studies have focused on the parent compound, Doxylamine, with metabolites often identified but not always quantitatively characterized.
In studies conducted on Fischer 344 rats, Desmethyldoxylamine has been identified as a nonconjugated metabolite following the oral administration of Doxylamine succinate (B1194679). oup.comoup.com These studies confirmed the role of hepatic metabolism in the formation of Desmethyldoxylamine. oup.com While the presence of this metabolite is established in rats, specific pharmacokinetic parameters such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) for this compound are not extensively reported in the available literature. One study did note that after oral administration of [14C]-doxylamine succinate to male and female Fischer 344 rats, the cumulative urinary and fecal elimination of nonconjugated metabolites, including desmethyldoxylamine, was significant. oup.com
Table 1: Studies Identifying Desmethyldoxylamine in Rodents
| Species | Parent Compound Administered | Key Findings |
|---|---|---|
| Fischer 344 Rats | Doxylamine Succinate | Desmethyldoxylamine was identified as a nonconjugated urinary and fecal metabolite. oup.comoup.com |
Note: The table is interactive and can be sorted by clicking on the column headers.
Research in non-rodent species has also confirmed the formation of Desmethyldoxylamine from Doxylamine. A study in adult female rhesus monkeys investigated the elimination of Doxylamine and its metabolites after intravenous administration of [14C]doxylamine succinate. nih.gov This study observed that the rate of plasma elimination of both Doxylamine and its demethylated metabolite, Desmethyldoxylamine, was slower at a higher dose. nih.gov The 24-hour urinary excretion of Desmethyldoxylamine was also found to be significantly increased as the intravenous dose of Doxylamine succinate was raised. nih.gov
Table 2: Studies Identifying Desmethyldoxylamine in Non-Rodent Species
| Species | Parent Compound Administered | Key Findings |
|---|---|---|
| Rhesus Monkey | [14C]doxylamine succinate (intravenous) | The rate of plasma elimination of Desmethyldoxylamine was dose-dependent. nih.gov |
Note: The table is interactive and can be sorted by clicking on the column headers.
There is a notable lack of specific data on the tissue distribution of this compound in any preclinical species. Studies detailing the extent and pattern of its distribution to various organs and tissues have not been identified in the reviewed literature.
Interspecies Scaling and Allometric Prediction of Pharmacokinetic Parameters for this compound
Interspecies scaling is a method used to predict human pharmacokinetic parameters from animal data. This process relies on the principle that many physiological and pharmacokinetic parameters scale across species in a predictable manner related to body weight. For this to be applied to this compound, comprehensive pharmacokinetic data from multiple animal species would be required. Given the current scarcity of such data for this specific metabolite, the application of interspecies scaling and allometric prediction for this compound is not feasible at this time.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound Disposition
Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion of a compound within the body. These models incorporate physiological, biochemical, and physicochemical data to predict the compound's disposition. The development of a robust PBPK model for this compound would necessitate detailed in vitro and in vivo data, including tissue-specific parameters and metabolic pathways. As with interspecies scaling, the lack of foundational pharmacokinetic and disposition data for this compound currently precludes the development of a reliable PBPK model.
Structure Activity Relationship Sar and Mechanistic Elucidation of R Desmethyldoxylamine
Structural Determinants of R-DesmethylDoxylamine's Biological Interactions
The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The key determinants include its stereochemistry, the core scaffold containing phenyl and pyridine (B92270) rings, and the N-desmethylated side chain.
Chirality : The designation "R" refers to the stereochemical configuration at the chiral center. In the parent compound, doxylamine (B195884), the R-(+)-enantiomer has been shown to possess greater antihistaminic activity compared to the S-(-)-enantiomer and the racemic mixture. jopcr.comgoogle.com This suggests that the spatial arrangement of the substituents around the chiral carbon is crucial for optimal interaction with the target receptor, likely the histamine (B1213489) H1 receptor. The specific orientation of the phenyl and pyridinyl groups in the R-configuration is believed to facilitate a more favorable binding pose within the receptor's active site.
Aromatic Rings : The presence of both a phenyl ring and a 2-pyridinyl ring is a common feature among many first-generation antihistamines and is essential for their activity. These aromatic systems engage in crucial binding interactions, such as pi-pi stacking and hydrophobic interactions, with amino acid residues in the receptor binding pocket.
Ether Linkage : The flexible ether linkage allows the aromatic rings and the amino group to adopt an appropriate conformation for receptor binding.
N-Desmethyl Ethylamine Side Chain : The removal of one methyl group from the parent doxylamine structure to form N-desmethyldoxylamine alters the molecule's properties. The resulting secondary amine, compared to the tertiary amine of doxylamine, leads to a decrease in steric bulk and an increase in the potential for hydrogen bonding. This modification can influence binding affinity and selectivity for the target receptor, as well as affect the compound's pharmacokinetic properties.
Computational Chemistry Approaches for SAR Analysis of this compound
Computational methods are invaluable for analyzing structure-activity relationships at a molecular level, providing insights that complement experimental data. uni-bonn.denih.gov These in silico techniques allow for the prediction and characterization of chemical toxicity and biological activity based on molecular structure. nih.govresearchgate.net
Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as this compound, and its target receptor. nih.gov This process involves generating a three-dimensional model of the ligand and "docking" it into the known or modeled structure of the receptor's binding site to predict the most stable binding conformation. nih.govresearchgate.net
While specific docking studies for this compound are not extensively detailed in the available literature, studies on the parent compound, doxylamine, provide a framework for how such an analysis would proceed. For example, molecular docking simulations have been employed to investigate the binding of doxylamine to protein targets, identifying key intermolecular interactions like hydrogen bonds and predicting binding affinity. researchgate.net A similar approach for this compound would involve docking its lowest energy conformation into the histamine H1 receptor model. The analysis would focus on comparing its binding pose and interaction energies with those of R-doxylamine and S-doxylamine to elucidate the structural basis for differences in their biological activity.
Quantum mechanics (QM) calculations offer a deeper understanding of a molecule's electronic properties, which govern its reactivity and intermolecular interactions. These methods can be used to calculate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution for this compound.
The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic and nucleophilic/electrophilic interactions with the receptor. Analysis of HOMO and LUMO energies helps to understand the molecule's chemical reactivity and kinetic stability. For this compound, QM calculations could precisely quantify the energetic differences between enantiomers and reveal how the electronic structure influences binding affinity and the mechanism of enzymatic transformations.
Mechanistic Studies of this compound's Enzymatic Transformations
This compound is itself a product of enzymatic transformation and is subject to further metabolism. The primary enzymes responsible for these biotransformations are part of the Cytochrome P450 (CYP) superfamily, which are crucial for Phase I metabolism of a vast number of xenobiotics. nih.govnih.gov
Doxylamine is metabolized in the liver primarily by CYP2D6, CYP1A2, and CYP2C9. wikipedia.org The formation of N-desmethyldoxylamine occurs via an N-demethylation reaction, a common oxidative process catalyzed by these enzymes. wikipedia.orgresearchgate.net The mechanism involves the CYP enzyme's heme-iron center, which, in its activated state, abstracts a hydrogen atom from the N-methyl group, leading to the formation of an unstable carbinolamine intermediate that then spontaneously decomposes to yield the secondary amine (N-desmethyldoxylamine) and formaldehyde. mdpi.com
Comparative SAR Analysis with Doxylamine and Other Related N-Desmethyl Metabolites
Comparing the structure-activity relationships of this compound with its parent compound and related metabolites highlights the subtle structural modifications that influence biological activity.
Comparison with Doxylamine : The primary difference between this compound and its direct precursor, R-Doxylamine, is the substitution on the terminal nitrogen atom. R-Doxylamine is a tertiary amine, while this compound is a secondary amine. This change has several implications:
Steric Hindrance : The removal of a methyl group reduces steric bulk, which could either improve or hinder binding, depending on the topology of the receptor's binding pocket.
Basicity and Polarity : Secondary amines are generally less basic than tertiary amines and have an available proton for hydrogen bonding, potentially altering the interaction profile with the receptor.
Lipophilicity : The loss of a methyl group slightly decreases lipophilicity, which can affect membrane permeability and distribution.
Importance of Chirality : Experimental evidence for the parent compound, doxylamine, shows that the R-(+)-enantiomer is a more potent antihistamine than the S-(-)-enantiomer. jopcr.comgoogle.com This stereoselectivity is a critical SAR finding, indicating a specific and sensitive interaction with the chiral environment of the H1 receptor. It is highly probable that this preference for the R-configuration is maintained in its N-desmethyl metabolite.
Comparison with N,N-Didesmethyldoxylamine : Further demethylation of N-desmethyldoxylamine leads to the primary amine, N,N-didesmethyldoxylamine. wikipedia.org Primary amines have significantly different physicochemical properties compared to secondary and tertiary amines, including increased polarity and a greater capacity for hydrogen bonding. This structural change is expected to have a substantial impact on receptor affinity and pharmacokinetic properties.
The table below summarizes the key structural features and their expected impact on activity based on SAR principles.
| Compound | Chirality | Amine Type | Key Structural Differences | Expected Impact on Antihistaminic Activity |
| Doxylamine | Racemic (R/S) | Tertiary | Baseline compound with two N-methyl groups. | Standard activity. |
| R-Doxylamine | R | Tertiary | R-configuration at the chiral center. | Higher activity than the S-enantiomer and racemic mixture. jopcr.com |
| This compound | R | Secondary | R-configuration; one N-methyl group removed. | Activity is likely maintained due to R-chirality but modulated by changes in steric bulk and hydrogen bonding potential. |
| N,N-Didesmethyldoxylamine | Achiral metabolite | Primary | Both N-methyl groups removed. | Activity is expected to be significantly altered due to major changes in polarity and basicity. |
In Vitro Receptor Binding Pharmacology of R Desmethyldoxylamine
Ligand Binding Assay Methodologies for R-DesmethylDoxylamine
Ligand binding assays are essential techniques used to quantify the interaction between a ligand, such as this compound, and its target receptor. researchgate.net These assays are typically performed using cell membranes or recombinant cells that express the receptor of interest.
Radioligand binding assays are a highly sensitive and precise method for characterizing drug-receptor interactions. oncodesign-services.com This technique involves the use of a radiolabeled form of a ligand (a "radioligand") that is known to bind to the target receptor with high affinity. The assay measures the ability of an unlabeled compound, in this case, this compound, to compete with and displace the radioligand from the receptor.
The process generally involves incubating the receptor preparation (e.g., cell membranes) with a fixed concentration of a specific radioligand (such as [³H]-mepyramine for the histamine (B1213489) H₁ receptor) and varying concentrations of the unlabeled test compound (this compound). nih.govnih.gov After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. nih.gov The amount of radioactivity bound to the receptors is then measured using a scintillation counter. oncodesign-services.com
From these competition experiments, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of this compound for the receptor. nih.gov Saturation binding assays, where increasing concentrations of the radioligand are used, can determine the receptor density (Bₘₐₓ) and the radioligand's own dissociation constant (Kₑ). nih.gov
Growing concerns over the handling and disposal of radioactive materials have led to the development of non-radioactive binding assay techniques. oncodesign-services.com
Fluorescence Polarization (FP) : This method is based on the principle that when a small, fluorescently labeled ligand (tracer) is excited with plane-polarized light, it rotates rapidly in solution and emits depolarized light. sygnaturediscovery.com When this tracer binds to a larger molecule, such as a receptor, its rotation slows down, and the emitted light remains more polarized. An FP assay can be designed where this compound competes with the fluorescent tracer for binding to the receptor. The resulting change in fluorescence polarization is proportional to the amount of tracer displaced, allowing for the determination of binding affinity. sygnaturediscovery.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technology that measures binding events in real-time. In a typical SPR experiment, the target receptor is immobilized on a sensor chip. A solution containing the ligand (this compound) is then flowed over the chip. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique can provide detailed information on the kinetics of the interaction, including the association (kₒₙ) and dissociation (kₒff) rate constants.
Receptor Target Identification and Characterization for this compound Interactions
As the primary active metabolite of the first-generation antihistamine doxylamine (B195884), this compound is expected to primarily target the Histamine H₁ receptor . nih.gov First-generation antihistamines are known for their relatively non-selective receptor binding profiles. nih.gov Therefore, it is anticipated that this compound also interacts with other receptors, most notably muscarinic acetylcholine (B1216132) receptors (mAChRs) . nih.govnih.gov
The identification and characterization of these interactions are achieved by performing binding assays against a panel of different receptors. nih.gov This typically involves using membranes from cells engineered to express a single type of human receptor (e.g., H₁, M₁, M₂, M₃, etc.). By testing this compound against such a panel, a comprehensive profile of its receptor binding selectivity can be established. The affinity for each target is determined, revealing the compound's primary and secondary pharmacological targets.
Quantitative Assessment of Receptor Affinity (Kₑ) for this compound
The affinity of a ligand for its receptor is quantitatively described by the equilibrium dissociation constant (Kₑ). nih.gov The Kₑ represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value signifies a higher binding affinity. nih.gov
In competitive binding assays, the affinity is expressed as the inhibition constant (Kᵢ), which is calculated from the experimentally determined IC₅₀ value using the Cheng-Prusoff equation. nih.gov This equation corrects for the concentration and affinity of the radioligand used in the assay.
While specific binding data for this compound is not extensively available in the public domain, the following table presents representative binding affinities (Kᵢ values) for the parent compound, doxylamine, at its primary and secondary targets to illustrate a typical affinity profile for this class of compounds.
| Receptor Target | Reported Kᵢ (nM) for Doxylamine |
|---|---|
| Histamine H₁ | ~1-5 |
| Muscarinic M₁ | ~100-200 |
| Muscarinic M₂ | ~200-500 |
| Muscarinic M₃ | ~150-300 |
Note: The Kᵢ values presented are illustrative for the parent compound doxylamine and may not be representative of this compound.
Analysis of this compound's Efficacy and Receptor Activation Mechanisms
Efficacy describes the ability of a ligand to elicit a biological response upon binding to a receptor. nih.govdocumentsdelivered.com Unlike affinity, which measures binding, efficacy measures the functional consequence of that binding. Ligands can be classified based on their efficacy:
Agonist : Binds to and activates the receptor to produce a full biological response.
Partial Agonist : Binds and activates the receptor but produces a submaximal response compared to a full agonist. nih.gov
Antagonist : Binds to the receptor but does not provoke a biological response, thereby blocking the binding and action of agonists.
Inverse Agonist : Binds to the receptor and reduces its basal, or constitutive, activity. nih.gov Many receptors exhibit some level of activity even in the absence of an agonist, and inverse agonists can suppress this activity.
For the Histamine H₁ receptor , which exhibits significant constitutive activity, first-generation antihistamines like doxylamine are now understood to act primarily as inverse agonists rather than neutral antagonists. duke.edu It is therefore highly probable that this compound also functions as an H₁ receptor inverse agonist. At muscarinic receptors , it is expected to act as a competitive antagonist , blocking the action of the endogenous agonist acetylcholine. nih.gov
The functional activity of this compound is determined using in vitro functional assays, such as:
[³⁵S]GTPγS Binding Assays : This assay measures the activation of G-proteins, which is an early step in the signal transduction cascade for G-protein coupled receptors (GPCRs) like the H₁ and muscarinic receptors. nih.gov Agonists increase the binding of [³⁵S]GTPγS to G-proteins, while inverse agonists decrease basal binding. Antagonists have no effect on their own but block the effects of agonists.
Second Messenger Assays : These assays measure changes in the levels of intracellular signaling molecules. For H₁ and M₁/M₃ receptors, which couple to Gₒ proteins, this can involve measuring the accumulation of inositol (B14025) phosphates (IP₃) or the release of intracellular calcium (Ca²⁺).
The expected functional profile for this compound is summarized below.
| Receptor Target | Expected Functional Activity | Common In Vitro Assay |
|---|---|---|
| Histamine H₁ | Inverse Agonist | [³⁵S]GTPγS Binding, Calcium Flux |
| Muscarinic Receptors (M₁-M₅) | Antagonist | Inhibition of agonist-induced IP₃ accumulation |
Q & A
Basic: What analytical techniques are recommended for characterizing R-DesmethylDoxylamine in synthetic samples?
Answer:
this compound can be characterized using high-performance liquid chromatography (HPLC) with UV detection to assess purity and quantify yield . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the absence of the methyl group compared to its parent compound. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns for metabolite identification. Ensure compliance with safety protocols, including the use of fume hoods and personal protective equipment (PPE), as outlined in chemical handling guidelines .
Advanced: How should researchers design in vivo studies to map the metabolic pathways of this compound?
Answer:
Incorporate radiolabeled (e.g., ¹⁴C) this compound in animal models to track metabolic fate via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use pharmacokinetic sampling at staggered time points to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Employ knockout rodent models to isolate specific enzymatic contributions (e.g., CYP450 isoforms). Ethical approval and dose optimization to avoid toxicity are mandatory, as per human/animal research frameworks .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Follow hazard-specific guidelines: use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure. Work in a certified fume hood to avoid inhalation. Store the compound in a flammables cabinet, segregated from oxidizing agents. Dispose of waste via approved biohazard protocols, as outlined in chemical safety data sheets .
Advanced: How can discrepancies in reported receptor binding affinities of this compound be resolved?
Answer:
Conduct comparative assays under standardized conditions (pH, temperature, buffer composition) to isolate variables. Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results. Apply meta-analytical frameworks to assess heterogeneity across studies, accounting for confounding factors like assay sensitivity . Statistical tools like Bland-Altman plots can quantify inter-study variability.
Basic: How can this compound be differentiated from doxylamine using spectroscopic methods?
Answer:
¹H NMR will show distinct shifts due to the absence of the N-methyl group in this compound (e.g., δ 2.2 ppm for CH₂ vs. δ 2.4 ppm for CH₃ in doxylamine). Infrared (IR) spectroscopy can identify secondary amine stretching vibrations (~3300 cm⁻¹) absent in the tertiary amine parent compound. High-resolution MS will confirm the 14 Da mass difference .
Advanced: What synthetic strategies minimize by-product formation during this compound synthesis?
Answer:
Optimize reaction conditions (e.g., solvent polarity, temperature) to favor demethylation over side reactions like oxidation. Use catalytic hydrogenation with palladium-on-carbon for selective N-demethylation. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography or recrystallization. Final purification via preparative HPLC ensures >98% purity, as required for pharmacological studies .
Basic: What literature review practices are critical when researching this compound?
Answer:
Adopt systematic review methodologies to avoid selection bias: search databases (PubMed, SciFinder) using controlled vocabularies (MeSH terms, CAS numbers). Prioritize peer-reviewed studies with full experimental details. Critically appraise methodologies, focusing on sample size, controls, and analytical validation. Document gaps, such as limited in vivo toxicity data, to justify novel research .
Advanced: How can the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound be modeled in preclinical studies?
Answer:
Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate plasma concentration-time profiles (PK) with receptor occupancy or biomarker responses (PD). Conduct dose-ranging studies in rodents to establish EC₅₀ values. Incorporate population PK models to account for inter-individual variability. Validate models using bootstrap or visual predictive checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
